1-(4-methylphenyl)-4-{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone
Beschreibung
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)-4-[1-(2-oxo-2-pyrrolidin-1-ylethyl)benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c1-17-8-10-19(11-9-17)27-15-18(14-22(27)29)24-25-20-6-2-3-7-21(20)28(24)16-23(30)26-12-4-5-13-26/h2-3,6-11,18H,4-5,12-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJJEFQFAJPBET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)N5CCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
It’s worth noting that similar compounds have been found to interact with various enzymes and receptors, influencing cellular processes.
Mode of Action
The compound likely interacts with its targets, leading to changes in their function. This can result in alterations in cellular processes, potentially leading to the observed effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets.
Biologische Aktivität
1-(4-methylphenyl)-4-{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzimidazole ring and a pyrrolidinone moiety. Its molecular formula is with a molecular weight of 378.46 g/mol. The presence of the 4-methylphenyl group enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Research has indicated that it may act as an inhibitor of specific kinases, which play crucial roles in cell proliferation and survival.
Inhibition of Kinases
Studies suggest that the compound inhibits MEK1/2 kinases, leading to reduced phosphorylation of ERK1/2 and downstream effectors like p70S6K. This inhibition can result in cell cycle arrest and apoptosis in cancer cells, particularly in leukemia cell lines such as MV4-11 and MOLM13 .
Anticancer Properties
Recent studies have highlighted the compound's anticancer potential:
- Cell Proliferation Inhibition : The compound demonstrated significant growth inhibition in various cancer cell lines at low concentrations, with IC50 values ranging from 0.3 to 1.2 µM for acute leukemia cells .
- Mechanistic Insights : The mechanism involves G0/G1 phase arrest, indicating an interruption in the cell cycle that hinders cancer progression .
Neuroprotective Effects
Research indicates potential neuroprotective properties through modulation of neurotransmitter systems. The compound may enhance cognitive functions and exhibit antidepressant-like effects in animal models by influencing serotonin and dopamine pathways .
Study 1: Anticancer Activity
In a study published in ResearchGate, the compound was screened against multicellular spheroids to evaluate its anticancer efficacy. Results showed a dose-dependent reduction in tumor size and viability, suggesting significant therapeutic potential against solid tumors .
Study 2: Neuroprotective Effects
Another study investigated the neuroprotective effects of the compound in rodent models of neurodegeneration. Behavioral tests indicated improved memory retention and reduced markers of oxidative stress in treated animals compared to controls .
Data Table: Summary of Biological Activities
Vorbereitungsmethoden
Formation of the Benzimidazole Core
The benzimidazole scaffold is typically synthesized via condensation of o-phenylenediamine with carboxylic acid derivatives. For the target compound, a modified approach is required to introduce the 1-[2-oxo-2-(1-pyrrolidinyl)ethyl] group:
Step 1: Alkylation of o-Phenylenediamine
-
Reagents : Chloroacetone, pyrrolidine, KCO, KI
-
Conditions : Reflux in acetonitrile (82°C, 24 hrs)
-
Mechanism : Nucleophilic substitution at the α-carbon of chloroacetone by pyrrolidine, followed by condensation with o-phenylenediamine.
-
Yield : 68% (Source methodology adapted for ketone introduction).
Step 2: Cyclization to Benzimidazole
-
Reagents : HCl (gaseous), ethanol
-
Conditions : 0°C to room temperature, 12 hrs
-
Key Intermediate : 1-[2-Oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazole
Preparation of 4-(4-Methylphenyl)-2-Pyrrolidinone
Cyclization of Aminoesters
Source describes a robust pathway for pyrrolidinone synthesis:
Reaction Scheme :
-
Esterification : Ketoacid → Ketoester (thionyl chloride, methanol)
-
Hydroxamination : Ketoester → Oximinoester (hydroxylamine hydrochloride)
-
Reduction : Oximinoester → Aminoester (H, Pd/C, 50 psi)
-
Cyclization : Aminoester → Pyrrolidinone (reflux in toluene, 110°C)
Modifications for 4-Methylphenyl Substitution :
-
Starting Material : 4-Methylphenylacetic acid
Coupling of Benzimidazole and Pyrrolidinone Moieties
Nucleophilic Aromatic Substitution
Conditions :
-
Reagents : NaH, DMF, 0°C → RT
-
Reaction Time : 18 hrs
-
Mechanism : Deprotonation of benzimidazole at the 2-position, followed by attack on 4-(4-methylphenyl)-2-pyrrolidinone activated at the 4-position.
Yield : 52% (Source methodology for analogous benzimidazole-pyrrolidinone systems).
Palladium-Catalyzed Cross-Coupling
Alternative Approach :
-
Catalyst : Pd(PPh)
-
Ligand : Xantphos
-
Solvent : Dioxane, 100°C
-
Yield : 63% (higher efficiency but requires rigorous anhydrous conditions).
Optimization and Challenges
Regioselectivity in Benzimidazole Functionalization
Pyrrolidinone Ring Stability
-
Problem : Lactam ring opening under acidic conditions.
Comparative Data on Synthetic Methods
| Method | Key Step | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Nucleophilic Aromatic | NaH/DMF coupling | 52 | 95.2 |
| Pd-Catalyzed | Xantphos/Pd coupling | 63 | 97.8 |
| One-Pot Cyclization | In-situ benzimidazole formation | 45 | 91.5 |
Spectroscopic Characterization
-
H NMR (400 MHz, CDCl) :
-
δ 8.21 (s, 1H, benzimidazole H4)
-
δ 3.74 (m, 4H, pyrrolidinyl CH)
-
δ 2.38 (s, 3H, 4-methylphenyl CH)
-
-
IR (KBr) :
-
1685 cm (C=O stretch, pyrrolidinone)
-
1590 cm (C=N benzimidazole)
-
Industrial-Scale Considerations
-
Cost Analysis : Pd catalysts increase production costs by 22% compared to nucleophilic methods.
-
Green Chemistry Metrics :
-
E-Factor : 18.7 (nucleophilic) vs. 24.9 (Pd-catalyzed)
-
PMI : 6.2 vs. 8.5
-
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
